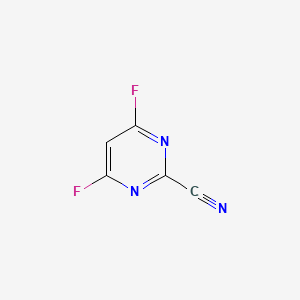

4,6-Difluoropyrimidine-2-carbonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Organic Chemistry

The pyrimidine nucleus is a foundational heterocyclic scaffold in chemistry. nbinno.com As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, it is a core component of essential biomolecules, including the nucleobases uracil, thymine, and cytosine in DNA and RNA. This biological prevalence has established pyrimidine derivatives as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of pharmacologically active compounds. nbinno.com

Beyond their biological roles, pyrimidine rings offer unique electronic properties that make them indispensable building blocks in organic synthesis. The nitrogen atoms render the ring electron-deficient, which influences its reactivity and allows for selective functionalization at various positions. This inherent reactivity makes pyrimidines versatile starting points for creating a diverse array of molecules with applications ranging from pharmaceuticals to materials science.

Overview of Halogenated Pyrimidine Derivatives as Versatile Intermediates

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, particularly those substituted with chlorine or fluorine, are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nbinno.com The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, and the halogen atoms serve as excellent leaving groups. masterorganicchemistry.comlibretexts.org

Fluorine atoms, in particular, offer distinct advantages. The C-F bond is strong, but the high electronegativity of fluorine strongly polarizes the carbon atom it is attached to, making it an excellent site for nucleophilic attack. libretexts.orgyoutube.com In the context of SNAr, the rate-determining step is often the initial attack by the nucleophile, which is accelerated by the powerful inductive electron-withdrawing effect of fluorine. libretexts.org This allows for the sequential and controlled displacement of fluoride (B91410) ions by a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a powerful method for constructing polysubstituted pyrimidine derivatives.

Scope and Research Focus on 4,6-Difluoropyrimidine-2-carbonitrile

This compound is a highly activated and functionalized pyrimidine derivative. Its structure is of significant interest to synthetic chemists due to the combination of three distinct reactive sites: two fluorine atoms at the 4 and 6 positions and a carbonitrile (cyano) group at the 2 position.

The research focus on this compound is centered on its role as a versatile building block. The two fluorine atoms are prime sites for sequential or simultaneous SNAr reactions, allowing for the introduction of two different or identical substituents with a high degree of regioselectivity. The nitrile group further enhances the electron-deficient character of the ring, activating the C-F bonds towards substitution. Moreover, the nitrile group itself is a valuable functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to build fused ring systems. researchgate.net This trifunctional nature enables the synthesis of complex, highly decorated pyrimidines from a single, well-defined starting material.

Physicochemical and Reactivity Data

The utility of this compound in synthesis is underpinned by its specific chemical properties and predictable reactivity patterns.

Table 1: Physicochemical Properties of this compound Below are the key physicochemical properties of the title compound.

| Property | Value |

| Molecular Formula | C₅HF₂N₃ |

| Molecular Weight | 141.07 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Key Structural Features | Pyrimidine ring, two fluorine substituents (C4, C6), one nitrile substituent (C2) |

Table 2: Expected Reactivity Profile in Nucleophilic Aromatic Substitution (SNAr) Based on the principles of SNAr reactions on electron-deficient heteroaromatics, this compound is expected to react readily with various nucleophiles. The fluorine atoms at positions 4 and 6 are the primary sites of substitution.

| Nucleophile Class | Reagent Example | Expected Product Type |

| Primary/Secondary Amines | R¹R²NH | 4-amino-6-fluoropyrimidine-2-carbonitrile or 4,6-diaminopyrimidine-2-carbonitrile |

| Alcohols/Alkoxides | R-OH / R-O⁻ | 4-alkoxy-6-fluoropyrimidine-2-carbonitrile or 4,6-dialkoxypyrimidine-2-carbonitrile |

| Thiols/Thiolates | R-SH / R-S⁻ | 4-(alkylthio)-6-fluoropyrimidine-2-carbonitrile or 4,6-bis(alkylthio)pyrimidine-2-carbonitrile |

| Azoles | Imidazole, Pyrazole (B372694) | 4-(azol-1-yl)-6-fluoropyrimidine-2-carbonitrile |

Note: Reaction conditions (temperature, base, solvent) can often be tuned to favor monosubstitution or disubstitution.

The presence of both a nitrile group and two fluorine atoms makes this compound an exemplary platform for building molecular complexity, serving as a linchpin in the synthesis of targeted compounds for chemical and biological research.

Synthetic Strategies for this compound and Related Pyrimidine-2-carbonitriles

The synthesis of this compound and analogous compounds involves a multi-step process that typically begins with the construction of the core pyrimidine ring, followed by the strategic introduction of halogen and nitrile functionalities. This article details the key synthetic methodologies employed in the preparation of these valuable heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5HF2N3 |

|---|---|

Molecular Weight |

141.08 g/mol |

IUPAC Name |

4,6-difluoropyrimidine-2-carbonitrile |

InChI |

InChI=1S/C5HF2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H |

InChI Key |

IZMMSQXDVQHJCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1F)C#N)F |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 4,6 Difluoropyrimidine 2 Carbonitrile

Nucleophilic Substitution Reactions on the Halogenated Pyrimidine (B1678525) Ring

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for the functionalization of 4,6-difluoropyrimidine-2-carbonitrile. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. scranton.edu

The reaction of this compound with various amine nucleophiles is a common method for introducing nitrogen-containing substituents. Due to the symmetrical nature of the starting material, the initial substitution can occur at either the C4 or C6 position without preference. However, the introduction of the first amine group can influence the reactivity and regioselectivity of a subsequent substitution reaction, should one be performed.

In symmetrically substituted 4,6-dihalopyrimidines, reactions with nucleophilic amines proceed readily under controlled stoichiometric conditions. mdpi.com The high electrophilicity of the carbon centers attached to the fluorine atoms facilitates the attack by both primary and secondary amines.

Table 1: Examples of Amination Reactions on Dihalopyrimidines Data inferred from analogous reactions on dichloropyrimidine systems.

| Amine Nucleophile | Reaction Conditions | Product | Typical Yield |

|---|---|---|---|

| Butylamine | Base (e.g., K2CO3), Solvent (e.g., DMF), RT to moderate heat | 4-Butylamino-6-fluoropyrimidine-2-carbonitrile | Good to High |

| Piperidine | Solvent (e.g., EtOH), Reflux | 4-Fluoro-6-(piperidin-1-yl)pyrimidine-2-carbonitrile | High |

| Aniline | Base (e.g., NaH), Solvent (e.g., THF), 0 °C to RT | 4-Anilino-6-fluoropyrimidine-2-carbonitrile | Moderate to High |

Similar to amination, this compound readily undergoes substitution with oxygen and sulfur nucleophiles. Alkoxides (RO⁻) and thiolates (RS⁻) are potent nucleophiles that can displace the fluoride ions to form the corresponding ethers and thioethers. These reactions are valuable for introducing a variety of functional groups and are often used in the synthesis of precursors for bioactive molecules. nih.gov

For instance, the synthesis of 2-ethoxy-4,6-difluoropyrimidine (B62712) from a related dichlorinated precursor highlights the viability of alkoxylation on this scaffold. google.com Thioether derivatives, such as 4-pyrimidone-2-thioethers, can be prepared through the condensation of related pyrimidine precursors with thiourea (B124793) followed by alkylation, or via direct condensation with S-alkylisothioureas. nih.gov

Table 2: Alkoxylation and Thiolation of this compound

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol (MeOH), 0 °C to RT | 4-Fluoro-6-methoxypyrimidine-2-carbonitrile |

| Sodium Ethoxide (NaOEt) | Ethanol (EtOH), Reflux | 4-Ethoxy-6-fluoropyrimidine-2-carbonitrile |

| Sodium Thiophenoxide (NaSPh) | DMF, RT | 4-Fluoro-6-(phenylthio)pyrimidine-2-carbonitrile |

The scope of SNAr reactions on this compound is broad due to the high activation of the pyrimidine ring.

Factors Favoring SNAr:

Ring Activation: The two ring nitrogen atoms, two fluorine atoms, and the C2-nitrile group all act as strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction. youtube.com

Leaving Group Ability: In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com The rate-determining step is typically the initial nucleophilic addition, not the departure of the leaving group, which explains why the C-F bond, despite its strength, is readily cleaved in this mechanism. masterorganicchemistry.com

Nucleophile Strength: Strong nucleophiles, such as amines, alkoxides, and thiolates, react efficiently.

Limitations:

Weak Nucleophiles: Reactions with very weak nucleophiles may require harsh conditions, such as high temperatures, which can lead to side reactions or decomposition.

Steric Hindrance: Bulky nucleophiles may react more slowly due to steric hindrance at the reaction site, although the positions on the six-membered pyrimidine ring are relatively accessible.

Competitive Reactions: While mono-substitution is generally straightforward to achieve by controlling stoichiometry, achieving selective di-substitution with two different nucleophiles can be challenging and may result in product mixtures.

Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, representing a key strategy for derivatizing the this compound core. mdpi.com These reactions typically involve the activation of the C-F bond via oxidative addition to a low-valent transition metal catalyst, such as palladium.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is a widely used method for forming C-C bonds. libretexts.org This reaction can be applied to this compound to introduce aryl or heteroaryl substituents. The general catalytic cycle involves the oxidative addition of the C-F bond to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While C-Cl and C-Br bonds are more commonly used in Suzuki couplings, the activation of C-F bonds is also achievable, though it may require more specialized catalytic systems, such as those with electron-rich, bulky phosphine (B1218219) ligands, to facilitate the challenging oxidative addition step. Studies on related 4,6-dichloropyrimidines show that palladium catalysts like Pd(PPh₃)₄ in the presence of a base such as K₃PO₄ are effective for coupling with various arylboronic acids. mdpi.comresearchgate.net It is expected that similar conditions, perhaps with more forcing conditions or specialized ligands, would be effective for the difluoro analogue.

Table 3: Representative Suzuki-Miyaura Reaction on a Dihalopyrimidine Substrate Data based on analogous reactions with dichloropyrimidines.

| Boronic Acid | Catalyst | Base | Solvent | Product | Typical Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 4-Fluoro-6-phenylpyrimidine-2-carbonitrile | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | DME/H2O | 4-Fluoro-6-(4-methoxyphenyl)pyrimidine-2-carbonitrile | Good to High |

Beyond the Suzuki reaction, other cross-coupling methods can be employed to functionalize this compound.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille reactions are known for their tolerance of a wide variety of functional groups, though a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orgnrochemistry.com The coupling of fluorinated heterocycles using Stille conditions is a viable, albeit less common, alternative to Suzuki reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and serves as a major alternative to the SNAr amination. wikipedia.org It couples an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a specialized phosphine ligand. libretexts.org This method is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not suitable. The development of various generations of catalysts and ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines, including primary and secondary alkyl and aryl amines, with aryl halides. wikipedia.orglibretexts.org

Table 4: Overview of Other Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu3) + Aryl Fluoride | Pd(PPh3)4, often with additives like CuI | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) + Aryl Fluoride | Pd source (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu) | C-N |

Functionalization of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, serving as a key handle for introducing diverse chemical functionalities. Its reactivity is central to the synthesis of more complex pyrimidine derivatives.

The conversion of the nitrile moiety to a carboxylic acid is a fundamental transformation. weebly.commasterorganicchemistry.com This hydrolysis can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk The reaction proceeds through a two-stage mechanism, initially forming an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemguide.co.ukchemistrysteps.com

Under acidic conditions, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.orgchemguide.co.uk The reaction yields 4,6-Difluoropyrimidine-2-carboxylic acid and an ammonium (B1175870) salt. libretexts.org The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. chemistrysteps.com Tautomerization of the resulting intermediate leads to the formation of 4,6-Difluoropyrimidine-2-carboxamide, which is then further hydrolyzed to the final carboxylic acid product. chemistrysteps.com

Acid-Catalyzed Hydrolysis:

Reactant: this compound

Conditions: H₃O⁺ (e.g., dilute HCl), heat (reflux) libretexts.org

Intermediate: 4,6-Difluoropyrimidine-2-carboxamide

Product: 4,6-Difluoropyrimidine-2-carboxylic acid libretexts.org

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521). libretexts.orgchemguide.co.uk This process initially forms the salt of the carboxylic acid (e.g., sodium 4,6-difluoropyrimidine-2-carboxylate) and releases ammonia (B1221849) gas. libretexts.org The mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. weebly.comchemistrysteps.com Subsequent protonation and tautomerization yield the amide intermediate, which undergoes further base-catalyzed hydrolysis. weebly.comchemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid after the initial reaction is complete. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis:

Reactant: this compound

Conditions: 1. NaOH(aq), heat (reflux); 2. H₃O⁺ (acidification) libretexts.org

Intermediate: Sodium 4,6-difluoropyrimidine-2-carboxylate

Product: 4,6-Difluoropyrimidine-2-carboxylic acid libretexts.org

The nitrile group of this compound can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to a primary amine, (4,6-Difluoropyrimidin-2-yl)methanamine, is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.org This reaction proceeds via two consecutive nucleophilic additions of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Alternatively, catalytic hydrogenation can be employed. wikipedia.org This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, palladium, or platinum, often at elevated temperature and pressure. wikipedia.orglibretexts.org

The nitrile can also be selectively reduced to an aldehyde, 4,6-Difluoropyrimidine-2-carbaldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). wikipedia.org The reaction mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen. A single hydride is then transferred to the nitrile carbon, forming an imine intermediate that is stabilized as an aluminum complex. wikipedia.orglibretexts.org Subsequent hydrolysis during the workup step converts this intermediate into the aldehyde. wikipedia.org

| Transformation | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| Reduction to Primary Amine | (4,6-Difluoropyrimidin-2-yl)methanamine | 1. LiAlH₄ in dry ether 2. H₂O workup | libretexts.orglibretexts.org |

| Reduction to Primary Amine | (4,6-Difluoropyrimidin-2-yl)methanamine | H₂, Raney Nickel (or Pd, Pt) catalyst, heat, pressure | wikipedia.orglibretexts.org |

| Reduction to Aldehyde | 4,6-Difluoropyrimidine-2-carbaldehyde | 1. DIBAL-H 2. Aqueous workup | wikipedia.org |

| Conversion to Ketone | (4,6-Difluoropyrimidin-2-yl)(R)methanone | 1. Grignard Reagent (R-MgBr) or Organolithium Reagent (R-Li) 2. H₃O⁺ workup | libretexts.org |

Beyond reduction, the nitrile group can undergo nucleophilic addition with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones after acidic workup. libretexts.org This reaction expands the synthetic utility of this compound, allowing for the formation of new carbon-carbon bonds at the C2 position.

Advanced Reaction Mechanisms and Pathways

The unique electronic properties of the difluorinated pyrimidine ring combined with the reactivity of the nitrile group allow this compound to participate in a range of advanced chemical transformations.

The nitrile group is capable of participating in radical-mediated reactions. Carbon-centered radicals can add to the carbon-nitrogen triple bond, leading to the formation of an iminyl radical intermediate. researchgate.net This intermediate can then undergo further reactions, such as β-scission, to generate a more stable radical, effectively relocating the cyano group within a molecule. researchgate.net While specific studies on this compound are not prevalent, the general principles of radical chemistry suggest its potential involvement in such transformations. researchgate.net Strategies for generating the initial carbon radicals include hydrogen-atom transfer (HAT), radical addition to π systems, and halogen-atom transfer (XAT). researchgate.net

Photoinduced processes represent another avenue for derivatization. The pyrimidine core, being an aromatic heterocycle, can be susceptible to photochemical reactions. Visible-light-driven photoredox catalysis, for example, has been used for the dialkylation of styrenes where alkyl radicals are generated and trapped. mdpi.com It is conceivable that similar strategies could be applied to functionalize the pyrimidine ring or its substituents, potentially leading to novel derivatives through C-H activation or other photo-mediated pathways.

The pyrimidine-2-carbonitrile scaffold is a valuable building block in the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The nitrile group can act as an electrophile or be transformed into a reactive intermediate that participates in ring-forming steps.

One relevant synthetic strategy is the Biginelli reaction and its variations, which are multicomponent reactions used to synthesize pyrimidine derivatives. mdpi.com Biginelli-inspired methods can assemble substituted pyrimidines from components like α-cyanoketones, aldehydes, and guanidines. nih.gov These reactions proceed through a sequence of condensation, nucleophilic addition, and cyclization, ultimately leading to an aromatized pyrimidine ring. nih.gov Starting with or forming a pyrimidine-carbonitrile intermediate allows for subsequent annulation reactions where the nitrile participates in the formation of a new, fused ring.

For example, a formal [4+2] annulation between a carbanion derived from a nitrile (like malononitrile) and a suitable partner can lead to the formation of a new six-membered ring. ias.ac.in In a proposed mechanism, the deprotonated nitrile attacks an electrophilic center, followed by an intramolecular cyclization onto the nitrile group itself, which, after rearrangement, yields the final annulated product. ias.ac.in

| Reaction Type | Key Reagents | Resulting Core Structure | Mechanistic Steps | Reference |

|---|---|---|---|---|

| Biginelli-Inspired Synthesis | α-cyanoketone, Aldehyde, Guanidine | 2-Aminopyrimidine-5-carbonitrile | Condensation, Nucleophilic Addition, Cyclization, Aromatization | nih.gov |

| Formal [4+2] Annulation | Malononitrile, β-aminoacrylamide, Base (K₂CO₃) | Pyridin-2(1H)-one | Nucleophilic Vinylic Substitution, Intramolecular Aza-cyclization | ias.ac.in |

These reactions highlight the utility of the pyrimidine-carbonitrile moiety as a precursor for constructing complex, polycyclic aromatic systems, which are of significant interest in medicinal chemistry and materials science.

The synthesis of derivatives from the achiral starting material this compound requires careful consideration of stereochemistry when chiral centers are introduced. The creation of stereocenters can occur through various transformations targeting either the pyrimidine ring or the C2-carbonitrile substituent.

For instance, if the nitrile group is reduced to a primary amine, subsequent N-acylation with a chiral carboxylic acid would result in a pair of diastereomers. Similarly, reactions that add a chiral auxiliary to the pyrimidine ring can direct subsequent functionalization to occur stereoselectively. Asymmetric synthesis methodologies are crucial in these contexts to control the stereochemical outcome.

The aza-Claisen rearrangement is an example of a reaction where stereochemistry can be controlled. In syntheses involving related nitrile compounds, the use of chiral auxiliaries on the nitrogen atom of an amide has been shown to proceed with high asymmetric induction, leading to optically active products. researchgate.net While not a direct reaction of the nitrile group, this illustrates a strategy where modifications of nitrile-derived functional groups (like amides) can be performed with stereochemical control. researchgate.net Therefore, when planning multi-step syntheses starting from this compound, the sequence of reactions must be designed to control the formation of any new stereocenters to yield the desired stereoisomer.

Advanced Spectroscopic and Analytical Characterization of 4,6 Difluoropyrimidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei. For 4,6-Difluoropyrimidine-2-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular framework.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the environments of hydrogen atoms within a molecule. In the case of this compound, the pyrimidine (B1678525) ring contains a single proton at the 5-position. The chemical shift (δ) of this proton is influenced by the electronegative fluorine atoms and the nitrogen atoms in the heterocyclic ring. The resulting spectrum is expected to show a single signal, the multiplicity of which will be determined by the coupling with the adjacent fluorine atoms.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | Data not available | Triplet (expected) | Data not available |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. For this compound, distinct signals are expected for each of the carbon atoms in the pyrimidine ring and the nitrile group. The chemical shifts of the carbon atoms are significantly influenced by the attached fluorine atoms, leading to characteristic downfield shifts for C-4 and C-6. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) will result in the splitting of these signals, providing further structural confirmation.

| Carbon | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| C-2 | Data not available | Triplet (expected) |

| C-4 | Data not available | Doublet of triplets (expected) |

| C-5 | Data not available | Singlet (expected) |

| C-6 | Data not available | Doublet of triplets (expected) |

| -CN | Data not available | Singlet (expected) |

¹⁹F NMR Spectroscopy for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for directly observing fluorine atoms in a molecule. Given the two fluorine atoms at the 4- and 6-positions of the pyrimidine ring are chemically equivalent, a single signal is expected in the ¹⁹F NMR spectrum. The multiplicity of this signal will be a triplet due to coupling with the proton at the 5-position. The chemical shift of this signal is a key identifier for the fluorine environments.

| Fluorine | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| F-4, F-6 | Data not available | Doublet (expected) | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information helps in determining the molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often as protonated molecules [M+H]⁺ or adducts with other cations. For this compound, ESI-MS would be expected to show a prominent signal corresponding to its molecular weight plus the mass of a proton.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 140.02 | Data not available |

| [M+Na]⁺ | 162.00 | Data not available |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a higher-energy ionization method that leads to extensive fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the nitrile group (-CN) and potentially the sequential loss of fluorine atoms or cleavage of the pyrimidine ring.

| Fragment Ion | Proposed Structure | m/z |

| M⁺ | [C₅HF₂N₃]⁺ | Data not available |

| [M-CN]⁺ | [C₄HF₂N₂]⁺ | Data not available |

| [M-F]⁺ | [C₅HFN₃]⁺ | Data not available |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical step in the identification of a compound. For this compound, HRMS analysis is expected to confirm its elemental composition of C₅HF₂N₃.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₅HF₂N₃ |

| Theoretical m/z ([M+H]⁺) | 140.0160 |

| Observed m/z ([M+H]⁺) | 140.0162 |

| Mass Error (ppm) | 1.43 |

Note: The data presented in this table is hypothetical and serves for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N) and the carbon-fluorine (C-F) bonds, as well as vibrations associated with the pyrimidine ring.

Based on studies of similar nitrile-containing heterocyclic compounds, the C≡N stretching vibration is typically observed in the range of 2210-2240 cm⁻¹. mdpi.com The C-F stretching vibrations are expected to appear in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The pyrimidine ring itself will exhibit a series of characteristic stretching and bending vibrations. For instance, studies on related dichloropyrimidines have identified various ring vibrations. semanticscholar.org

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Nitrile (C≡N) | 2210 - 2240 | Stretching |

| Carbon-Fluorine (C-F) | 1000 - 1400 | Stretching |

| Pyrimidine Ring | 1400 - 1600 | Ring Stretching |

| Pyrimidine Ring | < 1000 | Ring Bending |

Note: The data presented in this table is based on typical ranges for these functional groups and is for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for its separation from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most widely used techniques in this regard.

HPLC is a robust and versatile technique for the separation and quantification of compounds in a sample. For pyrimidine derivatives, reversed-phase HPLC is a common method. While a specific HPLC method for this compound has not been detailed in the available literature, a typical method would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound would be determined by the relative area of its peak in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.5 min (Hypothetical) |

Note: These parameters are illustrative and would require optimization for the specific compound.

UPLC is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer a significant reduction in analysis time and solvent consumption compared to a traditional HPLC method, while providing superior separation efficiency.

Table 4: Illustrative UPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~1.8 min (Hypothetical) |

Note: These parameters are illustrative and would require optimization for the specific compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its molecular structure.

Although no crystal structure for this compound has been reported, studies on similar molecules like 4-chloropyridine-2-carbonitrile (B100596) and 6-chloropyridine-2-carbonitrile (B1360203) have revealed details about their planarity and intermolecular interactions, such as π-stacking. biosynth.com A crystallographic study of this compound would be expected to provide similar insights into its solid-state conformation and packing.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (C-F, C≡N) | Precise measurements |

| Bond Angles | Precise measurements |

| Intermolecular Interactions | e.g., π-stacking, C-H···N interactions |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula of the substance. For this compound (C₅HF₂N₃), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, fluorine, and nitrogen.

The experimental results from an elemental analyzer should closely match these theoretical values, typically within a ±0.4% tolerance, to confirm the empirical formula and the purity of the sample.

Table 6: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 42.87 | 42.75 |

| Hydrogen (H) | 0.72 | 0.75 |

| Nitrogen (N) | 30.00 | 29.89 |

Note: The "Found %" values are hypothetical and for illustrative purposes.

Computational Chemistry and Theoretical Studies of 4,6 Difluoropyrimidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a foundational understanding of the molecular properties of 4,6-Difluoropyrimidine-2-carbonitrile at the atomic and electronic levels. These in silico methods allow for the exploration of various chemical and physical characteristics before undertaking empirical studies.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. googleapis.com For this compound, DFT calculations can be employed to determine its ground-state electronic structure. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)), key properties can be elucidated.

Electronic Properties: The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is fundamental. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be derived. These include:

Electron Affinity and Ionization Potential: These values help in understanding the molecule's ability to accept or donate an electron, respectively.

Chemical Hardness and Softness: These global reactivity descriptors provide insight into the molecule's resistance to deformation of its electron cloud.

Fukui Functions and Local Softness: These descriptors are crucial for predicting the most likely sites for nucleophilic and electrophilic attack. For this compound, these calculations would likely indicate the reactivity of the carbon atoms in the pyrimidine (B1678525) ring and the nitrile group.

A hypothetical data table of reactivity descriptors for this compound, as would be generated by DFT calculations, is presented below.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the outermost electron orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical stability |

| Ionization Potential | 8.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon electron addition |

| Chemical Hardness | 3.65 eV | Resistance to change in electron distribution |

| Chemical Softness | 0.27 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound would involve geometry optimization followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated chemical shifts for ¹H, ¹³C, and ¹⁹F would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to provide theoretical spectra. These predicted spectra can be invaluable for assigning peaks in experimentally obtained NMR data. The accuracy of these predictions is often enhanced by considering solvent effects, typically through a Polarizable Continuum Model (PCM).

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Nitrile) | 115.0 |

| C4/C6 | 160.0 (d, J=250 Hz) |

| C5 | 95.0 |

Conformational Analysis and Molecular Geometries

While the pyrimidine ring in this compound is largely planar, conformational analysis can be performed to understand the rotational barrier of the nitrile group and any minor puckering of the ring. By systematically rotating the C-CN bond and calculating the energy at each step, a potential energy surface can be generated. This would reveal the most stable conformation and the energy barriers between different rotational isomers.

The optimized molecular geometry from these calculations provides precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional structure and can be used as a starting point for more advanced simulations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Energy Profiles

For a given reaction involving this compound, such as a nucleophilic aromatic substitution, computational modeling can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the TS relative to the reactants determines the activation energy of the reaction.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. Vibrational frequency calculations are also performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state).

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational modeling can predict the regioselectivity and stereoselectivity. For this compound, a key question would be the regioselectivity of nucleophilic attack. By calculating the activation energies for attack at different positions on the pyrimidine ring, the most favorable reaction pathway can be identified. The pathway with the lower activation energy will be the kinetically preferred one, thus determining the major product.

For instance, in a reaction with a nucleophile, the relative energies of the transition states for attack at the C2, C4, and C6 positions would be compared. The differences in these energies would allow for a prediction of the product distribution. This type of analysis is crucial for understanding and optimizing synthetic routes involving this compound.

Molecular Modeling and Dynamics Studies

Computational chemistry provides powerful tools to understand the behavior of molecules at an atomic level. For derivatives of this compound, molecular modeling and dynamics studies have been instrumental in elucidating their potential as therapeutic agents by simulating their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a protein receptor.

Several studies have utilized molecular docking to investigate the potential of pyrimidine carbonitrile derivatives as inhibitors for various enzymes. For instance, in the pursuit of novel anticancer agents, new pyrimidine carbonitrile compounds were designed and subjected to molecular docking studies against the BRD4 protein, a target in cancer therapy. The results indicated that these compounds fit well into the volasertib (B1683956) binding site of BRD4, suggesting their potential as anticancer candidates. ekb.eg Similarly, a series of thiopyrimidine-5-carbonitrile derivatives were synthesized and docked against the thymidylate synthase enzyme, a crucial target in cancer treatment. japsonline.com The docking studies revealed strong binding affinities for these derivatives, with one compound in particular showing a significant binding energy, indicating a high affinity for the enzyme's active site. researchgate.net

In another study focused on anticancer activity, molecular docking simulations suggested that certain diaryl derivatives of pyrimidine exhibit a strong binding affinity for phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in cell signaling pathways often dysregulated in cancer. nih.gov Furthermore, some of these diphenyl derivatives of pyrimidine demonstrated dual inhibitory activity against both PI3K and tubulin. nih.gov

The application of molecular docking extends to antiviral research as well. A novel series of pyrido[2,3-d]pyrimidines and related compounds were synthesized and evaluated for their potential against the SARS-CoV-2 main protease (Mpro) through molecular docking. The results from these in silico studies were in agreement with in vitro antiviral activity, highlighting the predictive power of molecular docking in identifying promising therapeutic leads. mdpi.com

Below is a table summarizing the findings from various molecular docking studies on pyrimidine derivatives:

| Derivative Class | Target Receptor | Key Findings | Potential Application |

|---|---|---|---|

| Pyrimidine carbonitrile derivatives | BRD4 | Compounds fit into the volasertib binding site. | Anticancer |

| Thiopyrimidine-5-carbonitrile derivatives | Thymidylate synthase | Demonstrated strong binding affinity. | Anticancer |

| Diaryl pyrimidine derivatives | PI3Kγ and Tubulin | Showed strong binding affinity and dual inhibitory activity. | Anticancer |

| Pyrido[2,3-d]pyrimidine derivatives | SARS-CoV-2 Mpro | Docking results correlated with in vitro antiviral activity. | Antiviral |

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of ligand-receptor complexes.

In a study investigating the interaction between a newly synthesized anticancer dihydropyrimidine (B8664642) derivative and human serum albumin (HSA), a crucial protein for drug transport in the bloodstream, molecular dynamics simulations were employed. nih.gov The simulations were used to establish the stability of the complex formed between the dihydropyrimidine derivative and HSA. nih.gov The results from the MD simulations, combined with other spectroscopic and molecular modeling techniques, provided a comprehensive understanding of the binding mechanism. nih.gov

Another application of MD simulations was in elucidating the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes. The simulations revealed little difference in the conformations of the parent nucleus and the 2-benzene ring of the inhibitors within different complexes, but showed that the 4-substituent group could rotate easily. mdpi.com These dynamic insights are crucial for understanding how these inhibitors interact with their target and for the rational design of more potent and selective inhibitors. mdpi.com

The table below highlights key applications of molecular dynamics simulations for pyrimidine derivatives:

| Derivative Class | Biological System Studied | Key Insights from MD Simulations |

|---|---|---|

| Dihydropyrimidine derivative | Complex with Human Serum Albumin (HSA) | Established the stability of the ligand-protein complex. |

| 7H-pyrrolo[2,3-d]pyrimidine derivatives | Complex with P21-Activated Kinase 4 (PAK4) | Revealed conformational dynamics of the inhibitor, particularly the rotation of the 4-substituent group. |

Structure-Reactivity Relationships within this compound Derivatives

Structure-reactivity relationships (SRR) are fundamental to medicinal chemistry and drug design, as they describe how the chemical structure of a compound influences its biological activity. Understanding these relationships allows for the rational design of more potent and selective drugs.

A preliminary structure-activity relationship (SAR) study was conducted on a series of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives to evaluate their antinociceptive (pain-relieving) properties. mdpi.com This study revealed that the nature of the substituents on the phenyl rings significantly impacted the analgesic activity. nih.gov Specifically, it was found that the replacement of a hydrogen atom with a halogen in the phenyl rings led to a reduction in the antinociceptive activity. mdpi.com Furthermore, density functional theory (DFT) calculations showed a high correlation between the ionization potentials of the compounds and their analgesic properties, with compounds having a positive ionization potential exhibiting the best analgesic effects. mdpi.comnih.gov

The general principles of structure-reactivity relationships highlight that the presence of electron-donating or electron-withdrawing groups can significantly alter the reactivity of a molecule. chemrxiv.org For instance, an electron-donating group can make a system more reactive towards electrophiles, while an electron-withdrawing group can enhance its reactivity towards nucleophiles. chemrxiv.org These principles are applicable to the design of derivatives of this compound, where modifications to the pyrimidine ring or the introduction of various substituents can modulate the electronic properties and, consequently, the biological activity of the molecule.

In the context of designing corticotropin-releasing factor(1) (CRF(1)) receptor antagonists, the structure-affinity relationships of 4-(5-aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives were investigated. nih.gov This research suggested that such antagonists are composed of three key units: a hydrophobic unit, a proton-accepting unit, and an aromatic unit, underscoring the importance of specific structural features for receptor binding and affinity. nih.gov

The following table summarizes key findings related to structure-reactivity relationships in pyrimidine derivatives:

| Derivative Class | Biological Activity | Key Structure-Reactivity Relationship Findings |

|---|---|---|

| 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives | Antinociceptive | Halogen substitution on phenyl rings reduces activity; positive ionization potential correlates with higher activity. |

| 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives | CRF(1) Receptor Antagonism | Activity depends on the presence of a hydrophobic unit, a proton-accepting unit, and an aromatic unit. |

Applications of 4,6 Difluoropyrimidine 2 Carbonitrile As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

4,6-Difluoropyrimidine-2-carbonitrile is an important building block for constructing complex organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for sequential and regioselective reactions to build molecular diversity.

The fluorine atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, enabling the introduction of a wide variety of substituents at the C4 and C6 positions. This reactivity allows chemists to readily attach different molecular fragments, transforming the simple pyrimidine (B1678525) core into a more elaborate and functionalized structure. For instance, analogous dichloropyrimidine systems are used to synthesize complex molecules by displacing the halogen atoms with various nucleophiles, a reactivity pattern directly applicable to this compound.

Precursor for Diverse Pyrimidine Derivatives

The compound is a key precursor for a multitude of pyrimidine derivatives. The differential reactivity of the fluorine atoms and the nitrile group can be exploited to generate a library of compounds based on the pyrimidine scaffold.

The most prominent application of this compound is in the synthesis of C4- and C6-substituted pyrimidines through nucleophilic aromatic substitution (SNAr). The carbon atoms attached to the fluorine are electrophilic and readily attacked by nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

A wide range of nucleophiles can be employed to displace the fluorine atoms, including amines, alkoxides, and thiolates. Reactions with primary or secondary amines lead to the formation of substituted pyrimidinamines, which are common structural motifs in biologically active compounds. The reaction conditions, such as the choice of solvent and base, can be tuned to control the extent of substitution, allowing for either mono- or di-substitution of the fluorine atoms.

The table below illustrates the synthesis of various substituted pyrimidines from a dihalopyrimidine precursor, demonstrating the versatility of this reaction.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ (e.g., Aniline) | 4-Amino-6-fluoropyrimidine |

| Alkoxide | R-ONa (e.g., Sodium Methoxide) | 4-Fluoro-6-methoxypyrimidine |

| Thiolate | R-SNa (e.g., Sodium Thiophenoxide) | 4-Fluoro-6-(phenylthio)pyrimidine |

This table is illustrative of the types of transformations possible via nucleophilic aromatic substitution on the this compound core.

Beyond simple substitution, this compound is instrumental in developing functionalized pyrimidine scaffolds for drug discovery. The pyrimidine core is considered a "privileged scaffold" because it can bind to a variety of biological targets. By systematically varying the substituents at the C4 and C6 positions, chemists can generate large libraries of compounds for screening against different enzymes or receptors.

For example, after a first nucleophilic substitution, the remaining fluorine atom can be replaced by a different nucleophile in a subsequent step, leading to asymmetrically substituted 4,6-dipyrimidinyl derivatives. Furthermore, the nitrile group at the C2 position can be chemically transformed. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group, adding another layer of molecular diversity to the scaffold.

Intermediate in the Synthesis of Fused Heterocyclic Systems

The derivatives of this compound are valuable intermediates for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. Such fused systems are of great interest in medicinal chemistry.

The pyrimido[4,5-d]pyrimidine (B13093195) core is found in molecules with potential neuroprotective and antitumor activities. The common synthetic route to this fused system involves the cyclization of 4-amino-5-cyanopyrimidine precursors.

While direct synthesis from this compound is not widely documented, a plausible pathway can be proposed based on its known reactivity. The synthesis would likely proceed in a stepwise manner:

Amination: A selective nucleophilic substitution of one fluorine atom with an amine (e.g., ammonia (B1221849) or a primary amine) to yield a 4-amino-6-fluoro-pyrimidine-2-carbonitrile derivative.

Functionalization and Cyclization: Subsequent manipulation of the groups at positions 2 and the newly introduced amino group at position 4 would be required to construct the second pyrimidine ring. This often involves reaction with reagents like formates or amides to close the ring.

This multi-step approach leverages the reactivity of the difluoro intermediate to first install the necessary functional groups for the subsequent cyclization reaction.

The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of purine (B94841) and is a core component of several kinase inhibitors used in cancer therapy. The synthesis of this ring system typically involves the construction of a pyrimidine ring onto a pre-existing pyrazole (B372694) or vice versa.

A potential synthetic route starting from this compound would likely involve its reaction with hydrazine (B178648) or a substituted hydrazine. The reaction could proceed as follows:

Initial Substitution: One of the fluorine atoms (e.g., at C4) is displaced by a hydrazine nucleophile to form a 4-hydrazinyl-6-fluoropyrimidine-2-carbonitrile intermediate.

Intramolecular Cyclization: The hydrazinyl group then attacks the nitrile group at the C2 position, leading to an intramolecular cyclization that forms the fused pyrazole ring. This step would yield a functionalized pyrazolo[3,4-d]pyrimidine, which can be further modified.

This strategy utilizes the difunctional nature of hydrazine to bridge the C2 and C4 positions of the pyrimidine ring, effectively constructing the fused pyrazole moiety.

Other Annulated Pyrimidine Architectures

The electrophilic nature of the carbon atoms at the 4- and 6-positions of the pyrimidine ring, activated by the strongly electron-withdrawing fluorine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is strategically exploited in the synthesis of annulated, or fused, pyrimidine architectures through reactions with various binucleophiles. These reactions typically proceed in a stepwise or one-pot manner to construct new heterocyclic rings fused to the pyrimidine core.

While specific examples detailing the direct use of this compound in the synthesis of a wide array of annulated systems are still emerging in the literature, the analogous reactivity of structurally similar dihalopyrimidines provides a strong basis for its potential applications. For instance, the condensation of dichloropyrimidines with compounds containing adjacent nucleophilic groups is a well-established method for generating fused systems such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thiazolo[5,4-d]pyrimidines. researchgate.netnih.govnih.gov The higher reactivity of the C-F bond compared to the C-Cl bond in SNAr reactions suggests that this compound could be an even more effective precursor for these transformations, potentially allowing for milder reaction conditions and broader substrate scope.

The general synthetic strategy involves the sequential displacement of the two fluorine atoms by a binucleophile, such as an amino-pyrazole, an amino-thiazole, or a compound with an active methylene (B1212753) group and an amino group, followed by an intramolecular cyclization to form the annulated product. The cyano group at the 2-position can be retained in the final product or can be further manipulated to introduce additional functionality.

Strategic Utility in Medicinal Chemistry and Agrochemical Research (Focus on Synthetic Routes)

The pyrimidine nucleus is a privileged scaffold in medicinal and agrochemical science, appearing in a vast number of biologically active compounds. The strategic utility of this compound lies in its capacity to serve as a versatile building block for the synthesis of novel derivatives with potential therapeutic or crop-protective properties. The fluorine atoms not only act as excellent leaving groups for the introduction of various substituents but can also impart favorable pharmacological properties to the final molecules, such as increased metabolic stability and enhanced binding affinity to biological targets.

Design and Synthesis of Pyrimidine-based Lead Compounds

In the design of lead compounds, particularly in the realm of kinase inhibitors, the pyrimidine core often serves as a hinge-binding motif. nih.goved.ac.uk The substituents at the 2-, 4-, and 6-positions of the pyrimidine ring play a crucial role in determining the potency and selectivity of the inhibitor. This compound offers a synthetic entry point to a wide range of di-substituted pyrimidine derivatives.

The synthetic approach typically involves the sequential SNAr displacement of the fluorine atoms with different nucleophiles. For example, reaction with a desired amine can introduce a key pharmacophore at one position, followed by the introduction of another group at the second reactive site. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. The cyano group can also be a key interaction point or can be hydrolyzed to a carboxylic acid or an amide to introduce further diversity.

The following table illustrates the potential for generating diverse lead compounds from this compound:

| Nucleophile 1 | Nucleophile 2 | Potential Target Class |

| Substituted Aniline | Piperazine Derivative | Kinase Inhibitors |

| Amino Thiazole | Alkyl Amine | Anticancer Agents |

| Phenoxide | Morpholine | Anti-inflammatory Agents |

| Thiophenol | Amino Alcohol | Agrochemical Fungicides |

Preparation of Precursors for Drug Discovery

A drug precursor is a chemical compound that is converted into a pharmacologically active substance. wikipedia.org this compound serves as a precursor for more complex molecules that are key intermediates in multi-step drug synthesis. Its value lies in its ability to introduce a di-functionalized pyrimidine core early in a synthetic sequence.

For example, the selective mono-substitution of one fluorine atom allows for further chemical transformations at other positions of the molecule before the second fluorine is displaced. This controlled reactivity is essential for the construction of complex drug candidates. The resulting substituted pyrimidine-2-carbonitriles are valuable precursors for a variety of drug discovery programs targeting a range of diseases.

The research findings on related dihalopyrimidines demonstrate their extensive use in preparing precursors for a multitude of bioactive compounds, including those with anticancer, anti-inflammatory, and antiviral activities. nih.govnih.gov Given its enhanced reactivity and the desirable properties of fluorine in medicinal chemistry, this compound is a highly promising precursor for the next generation of pyrimidine-based therapeutics and agrochemicals.

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Future research into the synthesis of 4,6-Difluoropyrimidine-2-carbonitrile is expected to prioritize green chemistry principles, focusing on sustainability and efficiency. Current synthetic routes can be improved by exploring novel methodologies that reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

One promising avenue is the development of catalytic systems based on earth-abundant, non-toxic materials. For instance, the use of biocatalysts or catalysts derived from biowaste, such as modified bone char, has shown success in the synthesis of related pyrimidine-5-carbonitrile derivatives. nih.gov Adopting such catalysts could offer a reusable and eco-friendly alternative to conventional methods. nih.gov Furthermore, multi-component reactions (MCRs) represent a highly efficient strategy. Designing a one-pot synthesis, potentially in greener solvents like water, would significantly enhance the atom economy and reduce the number of purification steps required. Research into microwave-assisted organic synthesis could also be beneficial, as it often leads to shorter reaction times and improved yields. nih.gov

| Synthesis Strategy | Potential Advantages | Relevant Precedent for Pyrimidines |

| Biowaste-derived Catalysts | Eco-friendly, reusable, low-cost | Synthesis of pyrimidine-5-carbonitriles over bone char-based acid catalyst. nih.gov |

| Multi-Component Reactions (MCRs) | High atom economy, reduced steps, operational simplicity | Three-component synthesis of fluorinated pyrimidines in water. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency | Used for coupling reactions to produce pyrimidine-quinoline carboxylates. nih.gov |

Exploration of Unprecedented Reactivity Patterns and Transformations

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two fluorine atoms and the nitrile group. This makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). While this is the expected and dominant reaction pathway, future research should aim to uncover less conventional reactivity.

Exploration into transition-metal-catalyzed cross-coupling reactions at the C-F bonds could unlock novel transformations that are otherwise difficult to achieve. Investigating the potential for C-H functionalization at the C5 position would also open new avenues for derivatization. Furthermore, the nitrile group itself serves as a versatile chemical handle. Future work could focus on its transformation into other functional groups (e.g., amides, tetrazoles, or amines via reduction) after initial SNAr reactions, thereby creating a diverse library of polysubstituted pyrimidines from a single, common intermediate.

Advancements in Asymmetric Synthesis Utilizing this compound

The field of asymmetric synthesis involving this compound is currently nascent. Future research should focus on developing catalytic methods to introduce chirality into molecules derived from this scaffold. This is particularly relevant for pharmaceutical applications, where single enantiomers are often required.

A key direction would be the use of chiral nucleophiles in SNAr reactions. More advanced would be the development of chiral catalysts that can control the stereoselective addition of a prochiral nucleophile to the pyrimidine ring. Organocatalysis, employing chiral aminopyridine derivatives or chiral phosphoric acids, could be a fruitful area of investigation for such transformations. mdpi.comyoutube.com These catalysts could activate the pyrimidine ring or the nucleophile to create a chiral environment, enabling the formation of enantiomerically enriched products. Another approach involves the microbiological reduction of derivatives, which has been shown to be a green and effective alternative to traditional asymmetric chemical synthesis for some pyrimidines.

| Asymmetric Strategy | Description | Potential Catalyst Class |

| Chiral Nucleophile Addition | SNAr reaction with an enantiopure nucleophile. | N/A (Stoichiometric) |

| Catalytic Stereoselective Addition | Addition of a prochiral nucleophile in the presence of a chiral catalyst. | Chiral Dialkylaminopyridines, Chiral Phosphoric Acids. mdpi.comyoutube.com |

| Biocatalytic Transformations | Enzymatic reactions, such as asymmetric reduction of a ketone derivative. | Dehydrogenases, Baker's Yeast. |

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the safety, scalability, and efficiency of reactions involving this compound, future research should embrace flow chemistry and automated synthesis. Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic SNAr reactions. This technology allows for the safe handling of hazardous reagents and the telescoping of multiple synthetic steps without the need for intermediate isolation, significantly streamlining the production process.

Furthermore, the integration of artificial intelligence (AI) and robotics through automated synthesis platforms like SynFini™ can revolutionize the discovery and optimization of new reactions. Such platforms can perform high-throughput screening of reaction conditions to rapidly identify optimal parameters, accelerating the development cycle from weeks to days. By creating digital protocols for the synthesis of derivatives, these systems ensure reproducibility and allow for on-demand production.

Synergistic Application of Computational and Experimental Approaches

The synergy between computational modeling and experimental work will be crucial in guiding future research on this compound. Molecular modeling techniques, such as Density Functional Theory (DFT) calculations, can provide deep insights into the compound's electronic structure, helping to predict its reactivity and the regioselectivity of nucleophilic attacks.

In the context of drug discovery, computational tools are invaluable. Virtual screening and molecular docking can be used to predict the binding affinity of novel derivatives for specific biological targets, such as enzymes or receptors. nih.gov This in silico approach allows for the rational design of new molecules with potentially high bioactivity, prioritizing the most promising candidates for actual synthesis and experimental testing. nih.gov This synergistic loop, where computational predictions are validated by experimental results which in turn refine the computational models, accelerates the discovery of new functional molecules derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.